4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
The synthesis of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of aminopyrazole derivatives with β-enaminone derivatives under microwave irradiation . This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides
Scientific Research Applications
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share a similar heterocyclic structure but differ in their specific functional groups and substitution patterns. The unique hydroxyl group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-1-3-10-7(6)5(4-9-10)8(12)13/h1-4,11H,(H,12,13) |
InChI Key |
FHJJBTGTNFPAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)O |
Origin of Product |
United States |
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